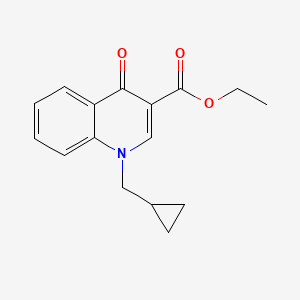![molecular formula C21H37BF4O2 B15118815 2,6-di-tert-butyl-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2H-pyran-2-ylium; tetrafluoroboranuide](/img/structure/B15118815.png)
2,6-di-tert-butyl-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2H-pyran-2-ylium; tetrafluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-di-tert-butyl-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2H-pyran-2-ylium; tetrafluoroboranuide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with tert-butyl groups and a hydroxyphenyl ethenyl moiety, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2H-pyran-2-ylium; tetrafluoroboranuide typically involves multiple steps, starting with the preparation of the pyran ring. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the pyran ring and subsequent substitution reactions to introduce the tert-butyl and hydroxyphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-di-tert-butyl-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2H-pyran-2-ylium; tetrafluoroboranuide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the ethenyl group can produce ethyl derivatives .
Aplicaciones Científicas De Investigación
2,6-di-tert-butyl-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2H-pyran-2-ylium; tetrafluoroboranuide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 2,6-di-tert-butyl-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2H-pyran-2-ylium; tetrafluoroboranuide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include antioxidant mechanisms, where the compound scavenges free radicals, and anti-inflammatory pathways, where it inhibits the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
2,6-di-tert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
2,6-di-tert-butyl-4-methylphenol:
Uniqueness
2,6-di-tert-butyl-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2H-pyran-2-ylium; tetrafluoroboranuide is unique due to its combination of a pyran ring with tert-butyl and hydroxyphenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry .
Propiedades
Fórmula molecular |
C21H37BF4O2 |
|---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
4-[(E)-2-(2,6-ditert-butyl-2,3,4,5-tetrahydropyran-6-ylium-4-yl)ethenyl]cyclohexan-1-ol;tetrafluoroborate |
InChI |
InChI=1S/C21H37O2.BF4/c1-20(2,3)18-13-16(14-19(23-18)21(4,5)6)8-7-15-9-11-17(22)12-10-15;2-1(3,4)5/h7-8,15-18,22H,9-14H2,1-6H3;/q+1;-1/b8-7+; |
Clave InChI |
XJLXGAQIQOLUAN-USRGLUTNSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.CC(C)(C)C1CC(C[C+](O1)C(C)(C)C)/C=C/C2CCC(CC2)O |
SMILES canónico |
[B-](F)(F)(F)F.CC(C)(C)C1CC(C[C+](O1)C(C)(C)C)C=CC2CCC(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-phenyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B15118736.png)
![N-(4-ethoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B15118745.png)
![N-ethyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B15118763.png)
![4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-7-fluoroquinazoline](/img/structure/B15118774.png)
![3-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B15118776.png)
![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B15118787.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15118793.png)
![ethyl 6-methyl-2-oxo-4-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15118801.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B15118803.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dimethylbenzenesulfonyl)piperidine](/img/structure/B15118808.png)
![N-[2-(4-fluorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B15118812.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methylaniline](/img/structure/B15118831.png)
![methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15118832.png)

